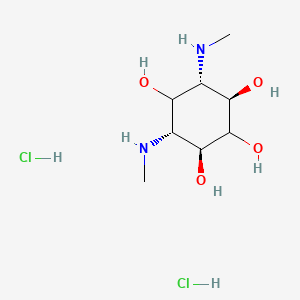![molecular formula C38H45NO13 B15289075 [(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(7’S,9’E,11’S,12’R,13’S,14’R,15’R,16’R,17’S,18’S,19’E,21’Z)-15’,17’-dihydroxy-11’-methoxy-7’,12’,14’,16’,18’,22’-hexamethyl-4,6’,23’,29’-tetraoxospiro[1,3-dioxolane-2,27’-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13’-yl] acetate is a complex organic molecule with a unique structure that includes multiple rings, hydroxyl groups, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spiro[1,3-dioxolane-2,27’-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta] core and the subsequent addition of functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methoxy groups can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) under specific conditions such as controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the methoxy groups may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. Its multiple functional groups and complex structure make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with various biological targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, leading to changes in their activity. The spiro[1,3-dioxolane-2,27’-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta] core may also play a role in stabilizing the compound and facilitating its interactions with biological targets.
類似化合物との比較
Similar Compounds
13-Hydroxyoctadecadienoic acid: This compound has similar hydroxyl and methoxy groups but lacks the complex spiro structure.
1,2,3-Triazoles: These compounds share some structural similarities but have different functional groups and reactivity.
Uniqueness
The uniqueness of [(7’S,9’E,11’S,12’R,13’S,14’R,15’R,16’R,17’S,18’S,19’E,21’Z)-15’,17’-dihydroxy-11’-methoxy-7’,12’,14’,16’,18’,22’-hexamethyl-4,6’,23’,29’-tetraoxospiro[1,3-dioxolane-2,27’-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13’-yl] acetate lies in its complex structure, which includes multiple rings and functional groups
特性
分子式 |
C38H45NO13 |
|---|---|
分子量 |
723.8 g/mol |
IUPAC名 |
[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate |
InChI |
InChI=1S/C38H45NO13/c1-18-10-9-11-19(2)36(46)39-25-16-38(49-17-28(41)52-38)30-24(33(25)44)12-13-27-29(30)35(45)37(7,51-27)48-15-14-26(47-8)20(3)34(50-23(6)40)22(5)32(43)21(4)31(18)42/h9-16,18,20-22,26,31-32,34,42-43H,17H2,1-8H3,(H,39,46)/b10-9+,15-14+,19-11-/t18-,20+,21+,22+,26-,31-,32+,34+,37-,38?/m0/s1 |
InChIキー |
LEFBKPZHJWWNSD-NWBABXBZSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC3(C4=C(C2=O)C=CC5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)OCC(=O)O3)/C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C=CC5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)OCC(=O)O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
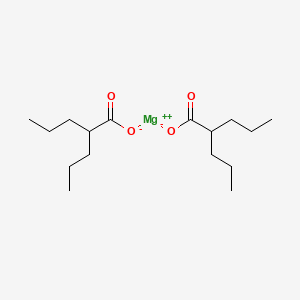
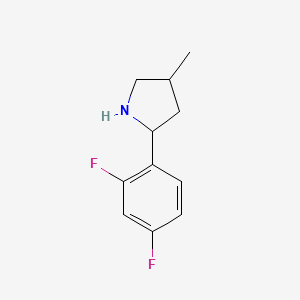
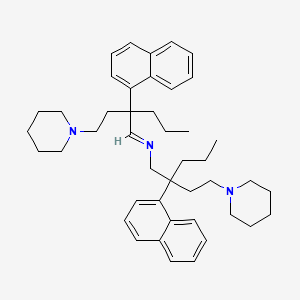
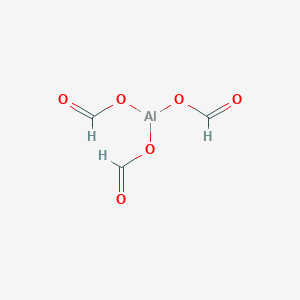

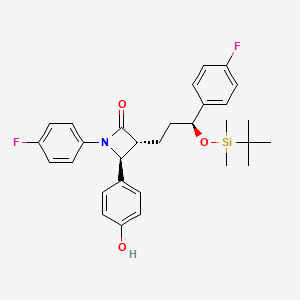
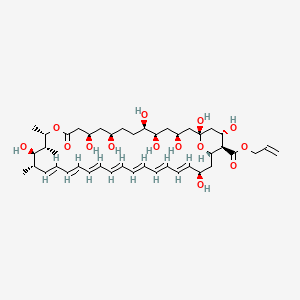
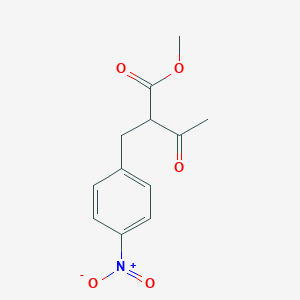
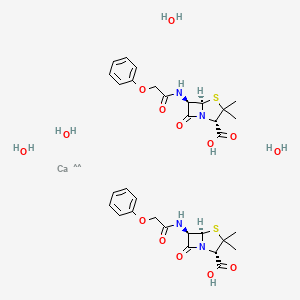
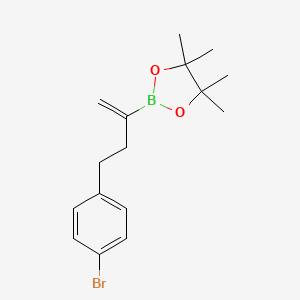
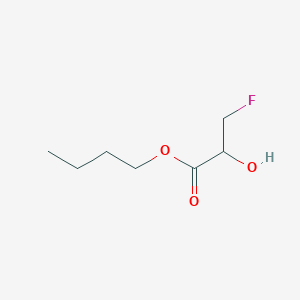
![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
